Fmoc-S-(diphenylmethyl)-L-cysteine
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Overview
Description
Fmoc-Cys(Dpm)-OH is a compound used in peptide synthesis, specifically as a protecting group for the cysteine thiol group. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino acid cysteine, with the cysteine thiol group protected by a diphenylmethyl (Dpm) group. This protecting group strategy is crucial in peptide synthesis to prevent unwanted reactions at the cysteine thiol group during the assembly of peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Dpm)-OH typically involves the following steps:
Protection of the Cysteine Thiol Group: The thiol group of cysteine is protected by reacting it with diphenylmethyl chloride in the presence of a base such as triethylamine. This forms the diphenylmethyl-protected cysteine.
Attachment of the Fmoc Group: The amino group of the cysteine is then protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This forms Fmoc-Cys(Dpm)-OH.
Industrial Production Methods: Industrial production of Fmoc-Cys(Dpm)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cys(Dpm)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Dpm group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through amide coupling reactions with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for Dpm removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt) are commonly used.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the Dpm group yields the free thiol group.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Fmoc-Cys(Dpm)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to protect the cysteine thiol group during peptide assembly.
Biology: Facilitates the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine: Used in the development of peptide-based therapeutics and diagnostic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications, including cosmetics and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of Fmoc-Cys(Dpm)-OH involves the protection and deprotection of the cysteine thiol group. The Fmoc group protects the amino group during peptide synthesis, while the Dpm group protects the thiol group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds and the synthesis of the desired peptide or protein.
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Fmoc-Cys(Mmt)-OH: Uses a monomethoxytrityl (Mmt) group for thiol protection.
Uniqueness: Fmoc-Cys(Dpm)-OH is unique due to the stability of the diphenylmethyl group under mild acidic conditions, making it suitable for use in solid-phase peptide synthesis where other protecting groups may be too labile or too stable .
Properties
IUPAC Name |
3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLDYIPIHKRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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